molecular formula C19H19N3O2 B1574286 PFI-3

PFI-3

Cat. No.: B1574286
M. Wt: 321.37
Attention: For research use only. Not for human or veterinary use.
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Description

PFI-3 is a potent and selective polybromo 1 and SMARCA4 inhibitor (Kd values are 48 and 89 nM respectively). this compound also inhibits SMARCA2. This compound displays 30-fold selectivity over other sub-family branches. This compound accelerates FRAP recovery in cells at a concentration of 1 μM.

Scientific Research Applications

Cancer Therapeutics

PFI-3 has emerged as a promising candidate in cancer treatment, particularly for sensitizing cancer cells to chemotherapy. Below are key findings related to its application in oncology:

  • Mechanism of Action : this compound inhibits the chromatin binding of SWI/SNF complexes, which play a crucial role in DNA damage repair mechanisms. By disrupting this binding, this compound enhances the sensitivity of cancer cells to DNA-damaging agents like doxorubicin, leading to increased cell death primarily through necrosis and senescence .
  • Synergistic Effects : In various studies, this compound has been shown to synergistically sensitize multiple human cancer cell lines to chemotherapeutic drugs. For instance, it demonstrated enhanced efficacy in BRG1-deficient lung cancer (A549) and BRG1-proficient colon cancer (HT29) cell lines .
  • Clinical Implications : The ability of this compound to sensitize cells to chemotherapy suggests its potential use as an adjunct therapy in clinical settings, particularly for cancers that rely on SWI/SNF for DNA repair .

Structural Biology Studies

This compound serves as a valuable tool in structural biology for understanding bromodomain interactions:

  • Binding Characteristics : The compound exhibits high selectivity toward specific bromodomains, such as those found in polybromo 1 (PBRM1) and SMARCA4, with dissociation constants (Kd) of 48 nM and 89 nM respectively . This selectivity allows researchers to investigate the structural dynamics of these proteins in various biological contexts.
  • Cocrystallization Studies : Cocrystallization studies have revealed that this compound maintains excellent shape complementarity with the acetyl lysine binding site of bromodomains, providing insights into the design of more potent inhibitors .

Research on Structural Analogues

Recent studies have focused on developing structurally related analogs of this compound (SRAPs) to enhance its bioactivity:

  • Bioactivity Testing : These analogs have been synthesized and tested for their effectiveness against various cancer types. Initial results indicate that some SRAPs may offer improved potency and selectivity compared to this compound itself .

Case Studies and Research Findings

The following data table summarizes significant case studies involving this compound:

Study ReferenceCancer TypeMechanismKey Findings
Lung Cancer (A549)SWI/SNF inhibitionEnhanced sensitivity to doxorubicin; increased cell death via necrosis
Colon Cancer (HT29)SWI/SNF inhibitionSynergistic effects with chemotherapeutic agents; effective in BRG1 proficient cells
Various CancersStructural analogsDevelopment of SRAPs shows potential for improved therapeutic efficacy

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.37

Origin of Product

United States

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